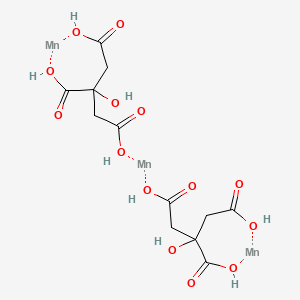
Fmoc-gln(trt)-ser(psime,mepro)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-gln(trt)-ser(psime,mepro)-OH: is a synthetic peptide derivative used primarily in the field of peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a glutamine (gln) residue protected by a triphenylmethyl (trt) group, and a serine (ser) residue protected by a 2,2,5-trimethyl-1,3-oxazolidine (psime) and a methylproline (mepro) group. This combination of protecting groups makes it a valuable tool in the synthesis of complex peptides.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-gln(trt)-ser(psime,mepro)-OH typically involves the following steps:
Fmoc Protection: The amino group of the glutamine residue is protected using the Fmoc group.
Trt Protection: The side chain of the glutamine residue is protected using the triphenylmethyl group.
Psime Protection: The hydroxyl group of the serine residue is protected using the 2,2,5-trimethyl-1,3-oxazolidine group.
Mepro Protection: The serine residue is further protected using the methylproline group.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can perform the necessary protection and deprotection steps with high precision and efficiency, ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions:
Deprotection Reactions: The compound undergoes deprotection reactions to remove the Fmoc, trt, psime, and mepro groups, revealing the free amino acids.
Coupling Reactions: The free amino acids can then participate in coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions:
Deprotection: Piperidine is commonly used to remove the Fmoc group, while acidic conditions (e.g., trifluoroacetic acid) are used to remove the trt, psime, and mepro groups.
Coupling: Carbodiimides (e.g., dicyclohexylcarbodiimide) and coupling reagents (e.g., hydroxybenzotriazole) are used to facilitate peptide bond formation.
Major Products: The major products formed from these reactions are the desired peptides, which can be further purified and characterized.
科学的研究の応用
Chemistry: Fmoc-gln(trt)-ser(psime,mepro)-OH is used in the synthesis of complex peptides, which are essential for studying protein structure and function.
Biology: In biological research, the compound is used to synthesize peptides that can be used as probes to study protein-protein interactions, enzyme activity, and cellular signaling pathways.
Medicine: In medical research, peptides synthesized using this compound can be used to develop peptide-based therapeutics for various diseases, including cancer and infectious diseases.
Industry: In the pharmaceutical industry, the compound is used in the production of peptide drugs and diagnostic agents.
作用機序
The mechanism of action of Fmoc-gln(trt)-ser(psime,mepro)-OH involves the selective protection and deprotection of amino acid residues during peptide synthesis. The protecting groups prevent unwanted side reactions and ensure the correct sequence of amino acids in the final peptide product. The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended application.
類似化合物との比較
Fmoc-gln(trt)-OH: Similar to Fmoc-gln(trt)-ser(psime,mepro)-OH but lacks the serine residue.
Fmoc-ser(psime,mepro)-OH: Similar to this compound but lacks the glutamine residue.
Fmoc-gln(trt)-ser(tbu)-OH: Similar to this compound but uses a tert-butyl (tbu) group for serine protection instead of psime and mepro.
Uniqueness: this compound is unique due to its combination of protecting groups, which provide enhanced stability and selectivity during peptide synthesis. This makes it particularly useful for synthesizing complex peptides with high purity and yield.
特性
分子式 |
C45H43N3O7 |
|---|---|
分子量 |
737.8 g/mol |
IUPAC名 |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C45H43N3O7/c1-44(2)48(39(29-55-44)42(51)52)41(50)38(46-43(53)54-28-37-35-24-14-12-22-33(35)34-23-13-15-25-36(34)37)26-27-40(49)47-45(30-16-6-3-7-17-30,31-18-8-4-9-19-31)32-20-10-5-11-21-32/h3-25,37-39H,26-29H2,1-2H3,(H,46,53)(H,47,49)(H,51,52) |
InChIキー |
FPGMGQRBDQAVPQ-UHFFFAOYSA-N |
正規SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-[(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13383695.png)
![3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hemimalonate](/img/structure/B13383702.png)


![4-[[2-[1-Acetyloxy-4-methyl-3-[methyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid](/img/structure/B13383718.png)
![N-[1-[3,5-bis(trifluoromethyl)benzoyl]-2-[(4-chlorophenyl)methyl]piperidin-4-yl]quinoline-4-carboxamide](/img/structure/B13383721.png)
![ethyl (1S,2S,3S,4R)-3-[[(Benzyloxy)carbonyl]amino]bicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B13383731.png)
![2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]acetamide](/img/structure/B13383751.png)

![2-(2-Oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl acetate](/img/structure/B13383762.png)
